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Compound of Interest

Butyl 6-methyipiperidine-2-
Compound Name:
carboxylate

Cat. No.: B421269

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl 6-
methylpiperidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry
and drug development. This document details the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for their acquisition.

Chemical Structure and Overview

Butyl 6-methylpiperidine-2-carboxylate is an ester derivative of 6-methylpipecolic acid. Its
structure consists of a piperidine ring substituted with a methyl group at the 6-position and a
butyl carboxylate group at the 2-position. The presence of chiral centers at both the 2 and 6
positions of the piperidine ring means this compound can exist as different stereoisomers,
which can influence its spectroscopic and biological properties.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b421269?utm_src=pdf-interest
https://www.benchchem.com/product/b421269?utm_src=pdf-body
https://www.benchchem.com/product/b421269?utm_src=pdf-body
https://www.benchchem.com/product/b421269?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b421269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Structure of Butyl 6-methylpiperidine-2-carboxylate
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Figure 1: Chemical Structure of Butyl 6-methylpiperidine-2-carboxylate.

Spectroscopic Data Summary
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The following tables summarize the expected spectroscopic data for butyl 6-

methylpiperidine-2-carboxylate based on analysis of its structural analogues.

Table 1: Predicted *H NMR Spectroscopic Data (CDClIs,

400 MH?z)
Chemical Shift (6, Lo . .
Multiplicity Integration Assignment

ppm)

~4.10 t 2H -O-CH2-CH2-CH2-CHs

~3.20 m 1H H-2

~2.80 m 1H H-6
Piperidine ring protons

~1.90-1.20 m 8H (H-3, H-4, H-5) and -
0O-CH2-CH2-CHz2-CHs

~1.15 d 3H 6-CHs

~0.90 t 3H -O-(CH2)3-CHs

~2.00 (broad) s 1H N-H

Table 2: Predicted **C NMR Spectroscopic Data (CDCIs,

100 MH2)
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Chemical Shift (6, ppm) Assignment
~173 C=0 (Ester carbonyl)
~65 -O-CHa2-

~58 C-2

~52 C-6

~31 Piperidine C-4
~30 -O-CH2-CHa-
~25 Piperidine C-3
~22 Piperidine C-5
~19 6-CHs

~14 -O-(CH2)2-CH2-
~10 -O-(CH2)3-CHs

Table 3: Predicted IR < :

Wavenumber (cm~?) Intensity Assignment

~3350 Medium, Broad N-H Stretch
~2960-2850 Strong C-H Stretch (Aliphatic)
~1735 Strong C=0 Stretch (Ester)
~1180 Strong C-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation

199 [M]* (Molecular lon)

142 [M - C4aHoO]* (Loss of butoxy group)

100 [M - COOC4Ho]* (Loss of butyl carboxylate
group)

84 [Piperidine ring fragment]*

57 [CaHo]* (Butyl cation)

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of butyl 6-methylpiperidine-2-
carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCIs).

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a standard pulse sequence.

o Set the spectral width to cover the range of -1 to 10 ppm.

o Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the range of 0 to 200 ppm.
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o Alonger acquisition time and a higher number of scans will be necessary compared to *H
NMR due to the lower natural abundance of 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium
bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small
amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated
Total Reflectance (ATR) can be used with minimal sample preparation.[1][2][3]

e Instrumentation: Use a standard FT-IR spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or pure KBr pellet).
o Record the sample spectrum over the range of 4000 to 400 cm~1.

o The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

« lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is common for
GC-MS and will produce characteristic fragmentation patterns. Electrospray lonization (ESI)
is typically used for LC-MS and often results in a prominent protonated molecular ion peak
(IM+H]*).[4][5]

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.
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Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a small molecule like butyl 6-
methylpiperidine-2-carboxylate is depicted below.
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Figure 2: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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